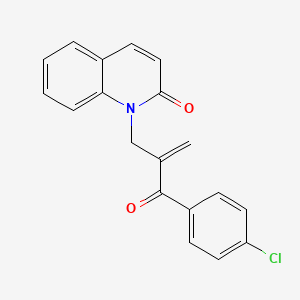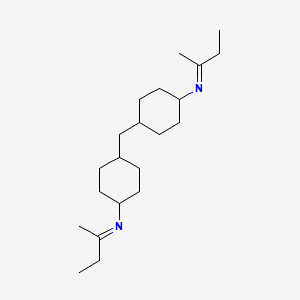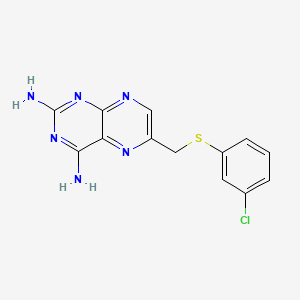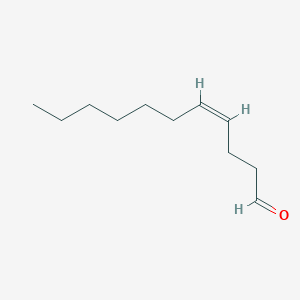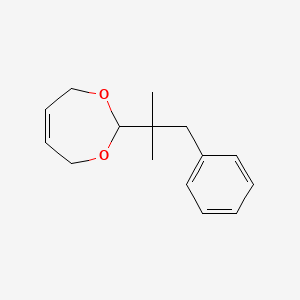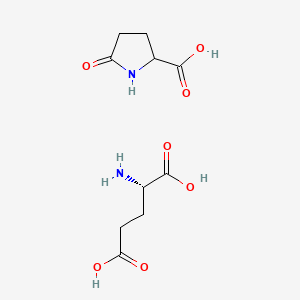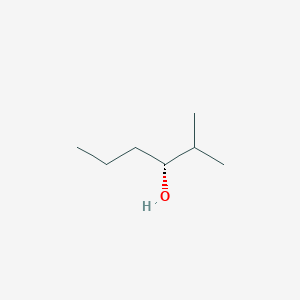
2-Methyl-3-hexanol, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-hexanol, (3R)- is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-hexanol, (3R)- can be synthesized through several methods. One common method involves the reduction of 2-methyl-3-hexanone using a chiral catalyst to ensure the production of the (3R)-enantiomer. Another method involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of 2-Methyl-3-hexanol, (3R)- often involves the use of catalytic hydrogenation of 2-methyl-3-hexanone. This process is carried out under controlled conditions to ensure high yield and purity of the (3R)-enantiomer.
Types of Reactions:
Oxidation: 2-Methyl-3-hexanol, (3R)- can undergo oxidation reactions to form 2-methyl-3-hexanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Methyl-3-hexanone
Reduction: Various hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
2-Methyl-3-hexanol, (3R)- is used in various scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and stereochemistry.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used as a solvent and in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-Methyl-3-hexanol, (3R)- involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
- 2-Methyl-3-hexanol, (3S)-
- 3-Hexanol
- 2-Methyl-2-hexanol
Comparison: 2-Methyl-3-hexanol, (3R)- is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its (3S)-enantiomer. The presence of the methyl group at the second carbon also distinguishes it from other hexanols, influencing its reactivity and applications.
Properties
CAS No. |
90670-72-7 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3R)-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
RGRUUTLDBCWYBL-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C(C)C)O |
Canonical SMILES |
CCCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


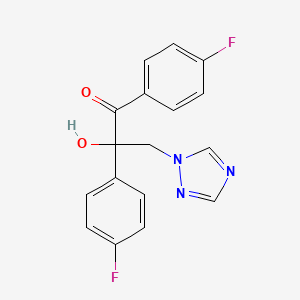
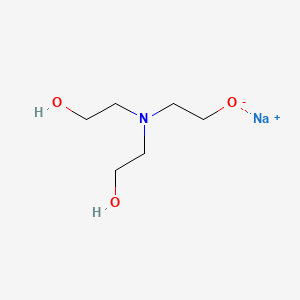
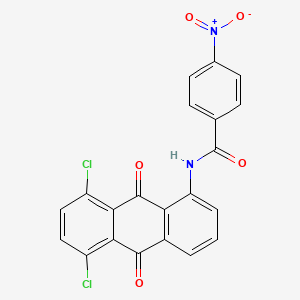
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
